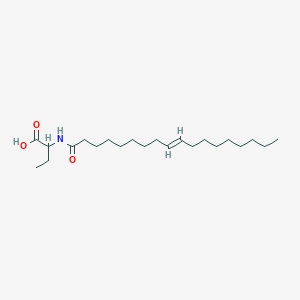![molecular formula C17H18N2OS B5745781 N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide (abbreviated as MPACTP) is a chemical compound that belongs to the class of thioamide derivatives. This compound has been of great interest to researchers due to its various potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide is not well understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis. It has also been suggested that N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide may act as an inhibitor of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, it has been found to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Moreover, it exhibits good solubility in various solvents, making it easy to work with. However, it also has some limitations. It is highly toxic and must be handled with care. Moreover, its mechanism of action is not well understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide. One potential application is in the development of new antibiotics to combat drug-resistant bacterial infections. Moreover, it may be useful in the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Conclusion:
In conclusion, N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Synthesemethoden
The synthesis of N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide involves the reaction between 2-methylaniline and 3-phenylpropanoyl chloride in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to obtain N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide. This method has been reported to yield a high purity product with good yield.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Moreover, it has been found to exhibit significant activity against drug-resistant strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-5-6-10-15(13)18-17(21)19-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBJLWKXPWWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)




![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)